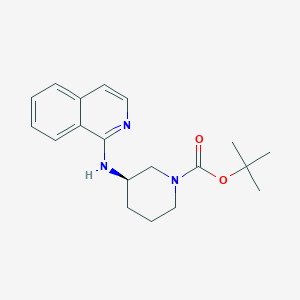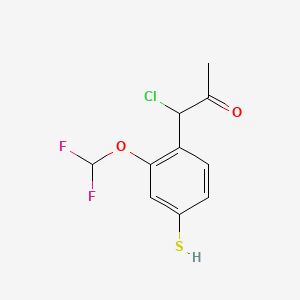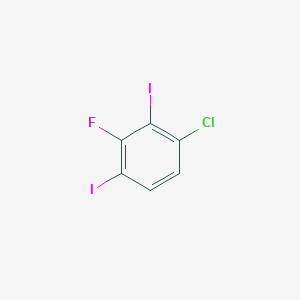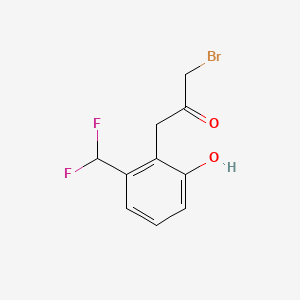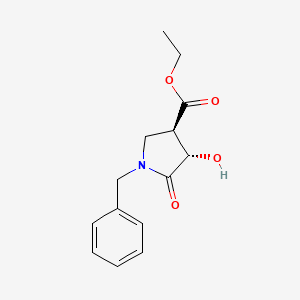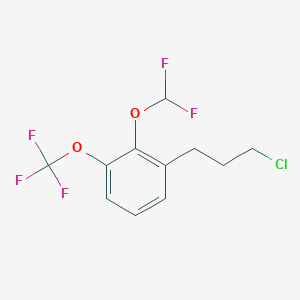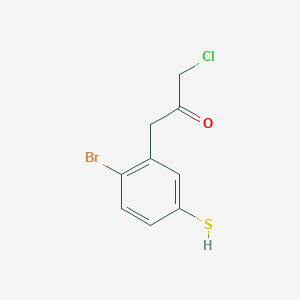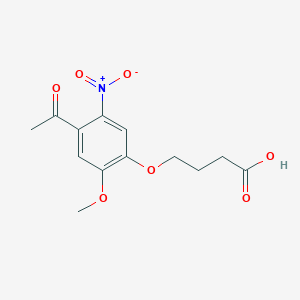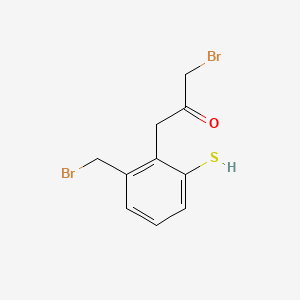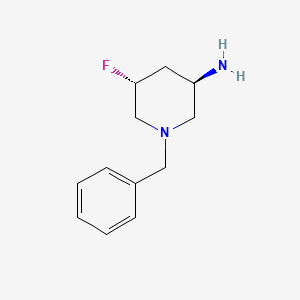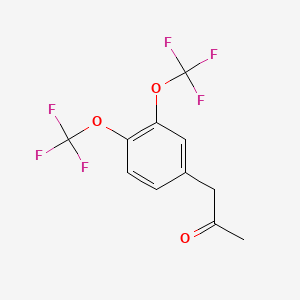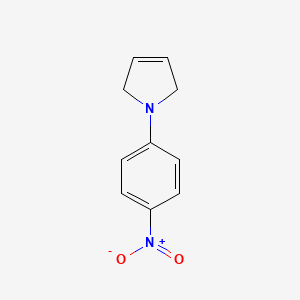
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of 4-nitrobenzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole.
Oxidation: 1-(4-Nitrosophenyl)-2,5-dihydro-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学的研究の応用
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound’s effects on cellular processes such as apoptosis, cell cycle regulation, and DNA repair have been studied, highlighting its potential as a therapeutic agent.
類似化合物との比較
1-(4-Nitrophenyl)-1H-pyrrole: Similar structure but lacks the dihydro component, resulting in different reactivity and applications.
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains an additional carboxylic acid group, which can alter its solubility and biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both nitro and pyrrole functionalities. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
特性
CAS番号 |
113342-93-1 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-6H,7-8H2 |
InChIキー |
ONKPTHWLKJUENM-UHFFFAOYSA-N |
正規SMILES |
C1C=CCN1C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


